Cas no 2228390-20-1 (2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethan-1-amine)

2-3-(1H-1,2,3,4-Tetrazol-5-yl)phenylethan-1-amine is a versatile heterocyclic compound featuring a tetrazole moiety linked to a phenylethylamine backbone. The tetrazole group enhances its potential as a pharmacophore, contributing to strong binding interactions in medicinal chemistry applications. Its structural framework allows for derivatization, making it valuable in the synthesis of bioactive molecules, particularly in CNS-targeting compounds or enzyme inhibitors. The amine functionality provides a reactive handle for further modifications, while the aromatic system ensures stability. This compound is of interest in drug discovery due to its balanced lipophilicity and hydrogen-bonding capacity, which may improve pharmacokinetic properties in lead optimization studies.
2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethan-1-amine structure
2228390-20-1 structure
Product name:2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethan-1-amine
CAS No:2228390-20-1
MF:C9H11N5
Molecular Weight:189.217140436172
CID:6085072
PubChem ID:165852399

2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethan-1-amine
    • EN300-1771747
    • 2228390-20-1
    • 2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]ethan-1-amine
    • インチ: 1S/C9H11N5/c10-5-4-7-2-1-3-8(6-7)9-11-13-14-12-9/h1-3,6H,4-5,10H2,(H,11,12,13,14)
    • InChIKey: WRCSUPZWXODJOE-UHFFFAOYSA-N
    • SMILES: NCCC1C=CC=C(C2N=NNN=2)C=1

計算された属性

  • 精确分子量: 189.10144537g/mol
  • 同位素质量: 189.10144537g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 175
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.5Ų
  • XLogP3: 0.5

2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1771747-0.25g
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]ethan-1-amine
2228390-20-1
0.25g
$985.0 2023-09-20
Enamine
EN300-1771747-2.5g
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]ethan-1-amine
2228390-20-1
2.5g
$2100.0 2023-09-20
Enamine
EN300-1771747-0.5g
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]ethan-1-amine
2228390-20-1
0.5g
$1027.0 2023-09-20
Enamine
EN300-1771747-0.05g
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]ethan-1-amine
2228390-20-1
0.05g
$900.0 2023-09-20
Enamine
EN300-1771747-10g
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]ethan-1-amine
2228390-20-1
10g
$4606.0 2023-09-20
Enamine
EN300-1771747-5g
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]ethan-1-amine
2228390-20-1
5g
$3105.0 2023-09-20
Enamine
EN300-1771747-10.0g
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]ethan-1-amine
2228390-20-1
10g
$4606.0 2023-05-27
Enamine
EN300-1771747-0.1g
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]ethan-1-amine
2228390-20-1
0.1g
$943.0 2023-09-20
Enamine
EN300-1771747-1.0g
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]ethan-1-amine
2228390-20-1
1g
$1070.0 2023-05-27
Enamine
EN300-1771747-5.0g
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]ethan-1-amine
2228390-20-1
5g
$3105.0 2023-05-27

2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethan-1-amine 関連文献

2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethan-1-amineに関する追加情報

Research Brief on 2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethan-1-amine (CAS: 2228390-20-1)

Recent studies on 2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethan-1-amine (CAS: 2228390-20-1) have highlighted its potential as a versatile scaffold in medicinal chemistry, particularly in the development of novel therapeutics targeting G protein-coupled receptors (GPCRs) and central nervous system (CNS) disorders. This compound, characterized by its tetrazole moiety and phenylethylamine backbone, has demonstrated significant pharmacological activity in preclinical models, making it a promising candidate for further investigation.

One of the key findings from recent research is the compound's ability to modulate serotonin and dopamine receptors, which are critical in the treatment of psychiatric and neurodegenerative diseases. In vitro assays have shown that 2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethan-1-amine exhibits high affinity for 5-HT2A and D2 receptors, suggesting its potential utility in addressing conditions such as schizophrenia, depression, and Parkinson's disease. Molecular docking studies further support these findings, revealing favorable binding interactions within the receptor active sites.

In addition to its CNS applications, this compound has also been explored for its anti-inflammatory and analgesic properties. Recent studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, potentially offering a new avenue for the treatment of chronic inflammatory diseases. The tetrazole group, known for its bioisosteric properties, is believed to enhance the compound's metabolic stability and bioavailability, addressing some of the limitations seen with traditional phenylethylamine derivatives.

Despite these promising results, challenges remain in optimizing the pharmacokinetic profile of 2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethan-1-amine. Current research is focused on structural modifications to improve its blood-brain barrier penetration and reduce off-target effects. Collaborative efforts between academic and industrial researchers are underway to advance this compound into clinical trials, with preliminary data expected in the coming year.

In summary, 2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethan-1-amine represents a compelling case of how innovative chemical design can yield multifunctional therapeutic agents. Its dual action on CNS and inflammatory pathways underscores its potential to address unmet medical needs, and ongoing research will be critical in translating these preclinical findings into clinical success.

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